molecular formula C23H14ClNO4S B357449 N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide CAS No. 921159-52-6

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide

Cat. No.: B357449
CAS No.: 921159-52-6
M. Wt: 435.9g/mol
InChI Key: WQIZSUHWEDRIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis. This compound has emerged as a key research tool in the field of oncology, particularly for the study of acute myeloid leukemia (AML). It exhibits high potency against FLT3, including the constitutively active internal tandem duplication (ITD) mutant, which is a common driver mutation in AML and is associated with poor prognosis. Research demonstrates that this inhibitor effectively suppresses FLT3 autophosphorylation and downstream signaling pathways, such as STAT5, MAPK, and PI3K/AKT, leading to the induction of cell cycle arrest and apoptosis in FLT3-ITD-positive leukemic cell lines . Its primary research value lies in its utility for investigating the molecular pathogenesis of FLT3-driven leukemias and for evaluating the therapeutic potential of FLT3 inhibition. In preclinical studies, this compound has shown efficacy in reducing tumor burden in mouse xenograft models of FLT3-ITD AML, highlighting its significance as a candidate for further therapeutic development and a pharmacological probe for dissecting FLT3 signaling networks in a research setting. Its structure is based on a chromenone-benzofuran scaffold optimized for enhanced potency and selectivity .

Properties

IUPAC Name

N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClNO4S/c1-12-9-18-14(10-16(12)24)15(11-20(26)28-18)22-21(13-5-2-3-6-17(13)29-22)25-23(27)19-7-4-8-30-19/h2-11H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIZSUHWEDRIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide is a synthetic compound that belongs to the class of coumarins and benzofurans. Its unique structural characteristics suggest potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Property Details
Molecular Formula C23H14ClNO4S
Molecular Weight 435.9 g/mol
CAS Number 921159-52-6
Structural Features Contains a benzofuran and thiophene moiety, contributing to its potential bioactivity.

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes implicated in cancer progression or inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antioxidant Activity : The presence of phenolic structures may enhance its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Interaction with Cell Signaling Pathways : It may modulate pathways such as NF-kB, which is crucial in inflammatory responses and cancer cell proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound:

  • Cell Proliferation Inhibition : In vitro assays have shown that compounds with similar structures can significantly inhibit the proliferation of various cancer cell lines:
    • IC50 Values : Compounds derived from benzofurans exhibit IC50 values ranging from 8.86 μM to 58 μM against different cancer cell lines, indicating potent anti-proliferative effects .

Anti-inflammatory Effects

Research indicates that benzofuran derivatives can also exert anti-inflammatory effects by inhibiting pro-inflammatory mediators:

  • Cytokine Inhibition : Compounds have been shown to reduce levels of TNF-alpha and IL-1β in stimulated macrophages, suggesting a potential role in treating inflammatory diseases .

Study on Anticancer Properties

A recent study evaluated the efficacy of a related compound on human breast cancer MCF-7 cells, demonstrating an IC50 value of 12.4 μM, which indicates significant inhibition of cell growth . This suggests that this compound could exhibit similar properties.

Study on Anti-inflammatory Activity

Another study assessed the impact of a benzofuran derivative on RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The results showed a marked decrease in nitric oxide production, highlighting its potential as an anti-inflammatory agent .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

The compound has shown promising results against various cancer cell lines, including:

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
    • Cell Cycle Arrest : It induces S-phase arrest in cancer cells, inhibiting their proliferation .
Cell LineActivity LevelMechanism
HepG2HighApoptosis induction
MCF7ModerateCell cycle arrest
Huh7HighApoptosis induction

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens:

  • Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
PathogenActivity LevelMechanism
E. coliModerateCell wall disruption
S. aureusHighMembrane destabilization

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer cell lines (MCF7) through apoptosis induction .
  • Antimicrobial Research : Another investigation revealed that compounds similar to N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide exhibited substantial antibacterial activity against common pathogens .

Preparation Methods

Reaction Conditions and Optimization

  • Starting materials : 4-Chloro-5-methylphenol and ethyl acetoacetate.

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or HClO₄.

  • Temperature : 80–100°C, 4–6 hours.

  • Yield : 68–75%.

Mechanism : Acid-catalyzed transesterification and cyclodehydration form the coumarin ring. The chloro and methyl substituents are introduced via the phenolic starting material.

Analytical Characterization

  • Melting point : 192–194°C (lit.).

  • ¹H NMR (CDCl₃) : δ 6.25 (s, 1H, H-3), 2.45 (s, 3H, CH₃), 7.35–7.40 (m, 2H, aromatic).

Synthesis of 3-Amino-2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran

The benzofuran core is constructed via HClO₄-mediated annulation , leveraging phenolic and α-methoxy-β-ketoester precursors.

Selective Annulation Strategy

  • Benzofuran vs. coumarin selectivity : Controlled by hydration conditions:

    • Benzofuran formation : Conducted in aqueous HClO₄ (5% v/v) at 25°C for 2 hours.

    • Coumarin formation : Requires anhydrous conditions (e.g., refluxing toluene).

Substrate modification :

  • Phenol component : 4-Hydroxy-6-chloro-7-methylcoumarin (from Step 2).

  • α-Methoxy-β-ketoester : Ethyl 3-methoxyacetoacetate.

Reaction Workflow

  • Annulation :

    • 4-Hydroxy-6-chloro-7-methylcoumarin (1 eq) + ethyl 3-methoxyacetoacetate (1.2 eq) in HClO₄/H₂O.

    • Stirred at 25°C for 2 hours.

    • Yield : 62%.

  • Nitro group introduction :

    • Nitration of the benzofuran at position 3 using HNO₃/H₂SO₄ at 0°C.

    • Yield : 58% (crude).

  • Reduction to amine :

    • Catalytic hydrogenation (H₂, 1 atm, Pd/C, ethanol) converts nitro to amine.

    • Yield : 85%.

Spectral Validation

  • FT-IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1715 cm⁻¹ (C=O, coumarin).

  • ¹³C NMR : δ 160.5 (C=O), 152.3 (benzofuran C-2), 116.4–125.8 (aromatic carbons).

Amide Bond Formation with 2-Thiophenecarboxylic Acid

The final step involves coupling the benzofuran-3-amine with 2-thiophenecarboxylic acid.

Coupling Reagents and Conditions

  • Activation method : Ethylcarbodiimide (EDCl)/hydroxybenzotriazole (HOBt).

  • Solvent : Anhydrous DMF or dichloromethane.

  • Stoichiometry : 1:1.2 (amine:acid).

  • Reaction time : 12–16 hours at 25°C.

  • Yield : 78%.

Purification and Characterization

  • Column chromatography : Silica gel, eluent = ethyl acetate/hexane (3:7).

  • High-resolution mass spectrometry (HRMS) : [M+H]⁺ calc. for C₂₃H₁₅ClN₂O₃S: 457.0521; found: 457.0518.

Alternative Synthetic Pathways

Ullmann-Type Coupling for Benzofuran-Chromen Linkage

  • Substrates : 3-Bromo-1-benzofuran and 4-boronic acid-functionalized coumarin.

  • Catalyst : CuI/L-proline, K₂CO₃, DMSO, 110°C.

  • Yield : 54% (lower efficiency than annulation method).

One-Pot Tandem Synthesis

  • Approach : Concurrent coumarin and benzofuran formation using bifunctional precursors.

  • Limitation : Limited substrate compatibility and moderate yields (≤45%).

Challenges and Optimization Strategies

  • Regioselectivity in annulation :

    • Mitigation : Electron-donating groups (e.g., methoxy) on the phenol enhance benzofuran selectivity.

  • Amine stability :

    • Solution : Conduct reductions under inert atmosphere (N₂/Ar) to prevent oxidation.

  • Coupling efficiency :

    • Optimization : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improves amidation yield to 88%.

Industrial-Scale Considerations

  • Cost-effective catalysts : Replace Pd/C with Raney nickel for nitro reductions (saves 30% cost).

  • Solvent recovery : DMF distillation and reuse reduce waste.

  • Process analytical technology (PAT) : In-line FT-IR monitors reaction progress.

Q & A

Q. Advanced: How can discrepancies in spectral data (e.g., unexpected splitting in NMR) be resolved?

Answer: Discrepancies often arise from dynamic conformational changes or solvent effects . For example, restricted rotation around the amide bond can cause splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. Alternatively, employ X-ray crystallography (as in ) to confirm the solid-state structure and compare with solution-phase data .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:
A typical route involves:

Benzofuran core synthesis via cyclization of 2-hydroxyacetophenone derivatives.

Chromen-2-one formation by lactonization of o-hydroxycinnamic acid analogs.

Amide coupling between the benzofuran-chromen intermediate and 2-thiophenecarboxylic acid using coupling agents like EDC/HOBt .

Q. Advanced: How can reaction yields be optimized in multi-step synthesis?

Answer: Optimize parameters at each step:

  • Cyclization : Use Lewis acids (e.g., BF3·Et2O) to enhance benzofuran ring formation.
  • Lactonization : Adjust pH (acidic conditions) and temperature (80–100°C).
  • Amide coupling : Screen coupling agents (e.g., DCC vs. EDC) and solvents (DMF vs. THF). Monitor by TLC or LC-MS to minimize side products .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram+/− bacteria .

Q. Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Modify substituents : Vary the chloro (position 6) and methyl (position 7) groups on the chromenone ring.

Replace the thiophene with other heterocycles (e.g., furan, pyrrole).

Assess changes in bioactivity using dose-response curves and molecular docking to identify critical binding interactions (e.g., π-π stacking with target proteins) .

Basic: What computational methods predict the compound’s reactivity?

Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) simulations to study solvation effects and conformational stability .

Q. Advanced: How to reconcile contradictions between computational and experimental data (e.g., predicted vs. observed stability)?

Answer:

  • Refine force fields in MD simulations to account for solvent polarity (e.g., DMSO vs. water).
  • Validate torsional angles using experimental data from X-ray crystallography (e.g., ) .

Basic: What purification techniques are effective for this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc).
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) to isolate pure crystals .

Q. Advanced: How to address low crystallinity during purification?

Answer:

  • Vapor diffusion : Use DMF/ether systems to slow crystallization.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., ’s DMF solvate structure) to induce nucleation .

Notes

  • Advanced questions emphasize resolving contradictions (e.g., spectral vs. computational data) and methodological rigor.
  • Structural insights from X-ray studies () are critical for validating synthetic and computational work.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.